molecular formula C7H8N2O3 B173927 3-Methoxy-2-nitroaniline CAS No. 16554-47-5

3-Methoxy-2-nitroaniline

Cat. No. B173927
CAS RN: 16554-47-5
M. Wt: 168.15 g/mol
InChI Key: RITQAMSEQYWFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-nitroaniline is an organic compound with the molecular formula C7H8N2O3 . It is a solid powder at room temperature . The compound has a molecular weight of 168.15 .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-nitroaniline consists of a benzene ring with three substituents: an amino group, a nitro group, and a methoxy group . The exact structure can be represented by the InChI code: 1S/C7H8N2O3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3 .


Physical And Chemical Properties Analysis

3-Methoxy-2-nitroaniline is a solid powder at room temperature . It has a molecular weight of 168.15 . The boiling point is between 121-123 degrees Celsius .

Scientific Research Applications

Synthesis of Dyes and Pigments

3-Methoxy-2-nitroaniline is utilized as an intermediate in the synthesis of various dyes and pigments. Its structural properties, featuring an amino group and a nitro group on the benzene ring, make it a suitable compound in the chemical production of these colorants. This use is significant in industries such as textiles and printing (Tsubokura et al., 2015).

Reaction with Organic Compounds

The compound demonstrates reactivity with other organic compounds, exemplified by its interaction with trans-4-methoxy-3-buten-2-one. This reaction highlights its potential in organic synthesis, particularly in the creation of enaminones, with water as an efficient solvent enhancing the reaction rate (Jebari et al., 2016).

Chemical Analysis and Quantitative Assays

3-Methoxy-2-nitroaniline is involved in quantitative paper-chromatographic methods, such as in the assay of 4-hydroxy-3-methoxymandelic acid in urine. This demonstrates its utility in analytical chemistry for the separation and analysis of specific compounds (Vahidi et al., 1971).

Industrial Safety Applications

In terms of industrial safety, 3-Methoxy-2-nitroaniline plays a role in the development of methods for determining its concentration in workplace air. This is crucial for monitoring and managing the risks associated with its use in industrial environments (Jeżewska & Woźnica, 2020).

Catalysis and Chemical Transformations

The compound is also relevant in catalysis, particularly in the controlled nitration of anisole. It demonstrates the potential to manipulate catalyst acidity and activity, which is significant in the production of nitroanisoles used extensively in the dye industry (Adamiak, 2015).

Safety And Hazards

3-Methoxy-2-nitroaniline is classified under GHS07 for safety and hazards . The compound has hazard statements H315, H319, and H335 . Precautionary measures include P271, P260, and P280 .

Future Directions

Future research could focus on the synthesis and degradation mechanisms of 3-Methoxy-2-nitroaniline. Additionally, the potential applications of this compound in various industries could be explored .

properties

IUPAC Name

3-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITQAMSEQYWFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440288
Record name 3-Methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-nitroaniline

CAS RN

16554-47-5
Record name 3-Methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triethylamine (6.29 mL) and diphenyl azidophosphate (6.66 mL, 30.1 mmol) were added to a suspension of 3-methoxy-2-nitrobenzoic acid (3.00 g, 15.2 mmol) in toluene (50 mL). The reaction mixture was stirred under reflux for 2 hours, water (10 mL) was added and it was stirred overnight under reflux. After evaporation of the solvent, the residue was dissolved in AcOEt and the resulting solution was filtered through celite. The organic phase was washed with saturated solution of NaHCO3, brine, dried over MgSO4, filtered and evaporated. The crude residue was purified by flash chromatography (cyclohexane/AcOEt 4:1) to yield 900 mg (5.35 mmol, 35%) of 3-methoxy-2-nitrophenylamine as a yellow solid.
Quantity
6.29 mL
Type
reactant
Reaction Step One
Quantity
6.66 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-nitroaniline
Reactant of Route 2
3-Methoxy-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
3-Methoxy-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
3-Methoxy-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
3-Methoxy-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
3-Methoxy-2-nitroaniline

Citations

For This Compound
27
Citations
LK Dyall, KH Pausacker - Australian Journal of Chemistry, 1958 - CSIRO Publishing
… A second yellow band was eluted to yield 3-methoxy2-nitroaniline (0.12 g), mp, and mixed … readily oxidized the intermediate 3-methoxy 2-nitroaniline to 4-methoxybenzofurazan oxide (…
Number of citations: 10 www.publish.csiro.au
GD Cooper - Journal of the American Chemical Society, 1954 - ACS Publications
Triinethylsilylmethyl mercaptan,(CH3) 3SiCH2-SH, has been prepared by thereaction of bromo-methyltrimethylsilane with thiourea, followed by alkaline hydrolysis of the resulting …
Number of citations: 20 pubs.acs.org
S Steger, B Matuszczak - Tetrahedron, 2014 - Elsevier
… 12: 3 equiv of Boc anhydride and 0.1 equiv of 4-(N,N-dimethylamino)pyridine were added to a solution of 1 equiv of the appropriate substituted 2-nitroaniline [3-methoxy-2-nitroaniline (…
Number of citations: 2 www.sciencedirect.com
LS Ciereszko, LV Hankes - Journal of the American Chemical …, 1954 - ACS Publications
… This note describes the preparation of 3-methoxy-2nitrobenzamide, 3-methoxy-2-nitroaniline, 3-methoxy … 3-Methoxy-2-nitroaniline (II).—A suspension of 9.8 g. (0.05 mole) of I in 200 ml. …
Number of citations: 8 pubs.acs.org
LK Dyall, JE Kemp - Australian Journal of Chemistry, 1967 - CSIRO Publishing
… When 3-chloro-, 3-methyl-, and 3-methoxy-2-nitroaniline were oxidized, each yielded a mixture of the benzofuroxan, azo compound, and tars. 4-Methoxy-2-nitroaniline gave tars and a …
Number of citations: 18 www.publish.csiro.au
N Marepu, S Yeturu, M Pal - Asian Journal of Organic …, 2018 - Wiley Online Library
… product along with traces amount of desired 3-methoxy-2-nitroaniline (10) (that could afford 4 … The N-deprotection of 15 afforded 3-methoxy-2-nitroaniline (16) that on a Sandmeyer type …
Number of citations: 5 onlinelibrary.wiley.com
GA Strohmeier, WMF Fabian, G Uray - Helvetica chimica acta, 2004 - Wiley Online Library
… 3-Methoxy-4-nitroaniline (3) and 3-Methoxy-2-nitroaniline (4). 3-Methoxyaniline (2; 5.0 g, 40.6 … 3-Methoxy-2-nitroaniline (4) was purified by recrystallization from toluene: 1.56 g (23%). …
Number of citations: 51 onlinelibrary.wiley.com
DG Kundiger, EBW Ovist - Journal of the American Chemical …, 1954 - ACS Publications
Experimental A triphenylsilylpotassium suspension in ether was prepared by cleaving 0.01 mole of hexaphenyldisilanewith so-dium-potassium alloy, the excess of which was removed …
Number of citations: 5 pubs.acs.org
GD Cooper - Journal of the American Chemical Society, 1954 - ACS Publications
In connection with an investigation of the prop-erties of organosilicon compounds having various functional groups attached to carbon, a number of silanes and siloxanes having a …
Number of citations: 1 pubs.acs.org
JE Rice, EJ LaVoie, DJ McCaustland… - The Journal of …, 1986 - ACS Publications
… 7-Hydroxyindeno[l,2,3-cd]pyrene (21) was prepared in a similar fashion starting with pyrene and 3-methoxy-2-nitroaniline (prepared in two steps from 3methoxy-2-nitrobenzoic acid26). …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.